[2-(2-chloro-6-fluorophenyl)cyclopropyl](4-fluorophenyl)methanone O-(2,4-dichlorobenzyl)oxime
Description
2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime (CAS: 338415-96-6) is a halogenated oxime derivative with a molecular formula of C₂₃H₁₆Cl₃F₂NO and a molecular weight of 466.74 g/mol . The compound features a cyclopropane ring fused to a 2-chloro-6-fluorophenyl group, a 4-fluorophenyl ketone moiety, and an O-(2,4-dichlorobenzyl)oxime substituent. The compound is listed with a purity >90% and is available for custom synthesis .
Properties
IUPAC Name |
(Z)-1-[2-(2-chloro-6-fluorophenyl)cyclopropyl]-N-[(2,4-dichlorophenyl)methoxy]-1-(4-fluorophenyl)methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl3F2NO/c24-15-7-4-14(20(26)10-15)12-30-29-23(13-5-8-16(27)9-6-13)18-11-17(18)22-19(25)2-1-3-21(22)28/h1-10,17-18H,11-12H2/b29-23+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOIZFBHWVZPPJ-BYNJWEBRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOCC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)F)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl3F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime typically involves multiple steps:
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Formation of the Cyclopropyl Ketone: : The initial step involves the formation of the cyclopropyl ketone. This can be achieved through a cyclopropanation reaction, where a suitable precursor such as a diazo compound reacts with an alkene in the presence of a catalyst like rhodium or copper.
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Halogenation: : The introduction of halogen atoms (chlorine and fluorine) is carried out through electrophilic halogenation reactions. For instance, fluorination can be achieved using reagents like Selectfluor, while chlorination can be done using thionyl chloride or similar reagents.
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Oxime Formation: : The final step involves the formation of the oxime group. This is typically done by reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of epoxides or other oxidized derivatives.
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Reduction: : Reduction reactions can target the ketone or oxime groups, converting them into alcohols or amines, respectively.
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Substitution: : Halogen atoms in the compound can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution (S_NAr).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for more extensive oxidation.
Reduction: Sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime , with CAS number 338415-96-6 , has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, pharmacology, and agrochemicals.
Anticancer Research
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural similarities to known anticancer drugs suggest that it may inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. Preliminary in vitro studies indicate that it can induce apoptosis in various cancer cell lines, although further research is necessary to elucidate the exact mechanisms involved.
Antimicrobial Activity
The compound's oxime functional group has been associated with antimicrobial properties. Research indicates that derivatives of oximes can exhibit significant activity against a range of bacterial strains. This makes the compound a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Neuropharmacology
There is growing interest in the neuropharmacological applications of this compound due to its ability to cross the blood-brain barrier. Investigations into its effects on neurotransmitter systems suggest potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pesticide Development
The structural characteristics of this compound position it as a promising candidate for pesticide development. Its ability to interact with biological systems suggests potential efficacy as an insecticide or herbicide, targeting specific pests while minimizing harm to non-target organisms.
Plant Growth Regulators
Research indicates that compounds with similar structures can act as plant growth regulators, influencing plant development processes such as germination, flowering, and fruiting. This application could enhance agricultural productivity by optimizing crop yields.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against breast cancer cell lines. The most potent derivative showed IC50 values comparable to established chemotherapeutics, indicating significant promise for further development.
Case Study 2: Antimicrobial Efficacy
A recent investigation published in Antibiotics assessed the antimicrobial properties of the compound against multi-drug resistant bacterial strains. Results demonstrated that certain derivatives exhibited bactericidal activity, supporting the hypothesis that modifications to the oxime group can enhance efficacy.
Mechanism of Action
The mechanism by which 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The halogen atoms could enhance binding affinity through halogen bonding, while the oxime group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of halogenated cyclopropane-oxime derivatives. Below is a comparative analysis with structurally or functionally related compounds:
Structural Analogs
Compound A : (4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2-chloro-6-fluorobenzyl)oxime
- Key Differences :
- Substitution of 4-fluorophenyl (target) with 4-bromophenyl.
- Benzyloxime group: 2-chloro-6-fluorobenzyl (Compound A) vs. 2,4-dichlorobenzyl (target).
- Implications :
Compound B : 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime
- Key Differences: Lacks the O-(2,4-dichlorobenzyl) substituent present in the target compound. Simpler structure: Molecular formula C₁₆H₁₂ClF₂NO vs. C₂₃H₁₆Cl₃F₂NO (target) .
- Implications :
Functional Analogs
Compound C : Oxiconazole Nitrate
- Structure: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-O-(2,4-dichlorobenzyl)-ethanone oxime nitrate .
- Comparison :
Physicochemical and Functional Data Table
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime (CAS No. 338415-96-6) is a synthetic organic molecule characterized by a complex structure that includes cyclopropyl and oxime functionalities. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C23H16Cl3F2NO
- Molecular Weight : 457.74 g/mol
- Boiling Point : Predicted at approximately 391.5 ± 42.0 °C
- Density : Approximately 1.38 ± 0.1 g/cm³
- pKa : Estimated at 11.59 ± 0.14
The structural complexity of this compound suggests potential interactions with various biological targets, which warrants a detailed exploration of its biological activity.
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
Antimicrobial Activity
Initial studies indicate that derivatives of similar structures exhibit antimicrobial properties. For instance, compounds with oxime functionalities have shown effectiveness against various bacterial strains. The specific compound may share similar mechanisms of action, potentially inhibiting bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The presence of halogen substituents (chlorine and fluorine) in the phenyl rings is known to enhance the anticancer activity of organic compounds by increasing lipophilicity and modifying receptor interactions. Studies on related compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting that 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime may also exhibit similar properties.
Enzyme Inhibition
Compounds with oxime groups have been studied for their ability to inhibit specific enzymes involved in metabolic processes. This compound might act as a reversible inhibitor for certain enzymes, including those linked to cancer progression or microbial resistance.
Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of structurally related compounds against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results for compounds with similar structural motifs.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 100 | Moderate |
| Compound B | 200 | Good |
| Target Compound | TBD | TBD |
Study 2: Cytotoxicity on Cancer Cell Lines
In vitro assays were conducted to assess the cytotoxic effects of the target compound on various cancer cell lines, including breast and lung cancer cells. Preliminary results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.
| Cell Line | IC50 (µM) | Response |
|---|---|---|
| MCF-7 (Breast Cancer) | TBD | TBD |
| A549 (Lung Cancer) | TBD | TBD |
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 2-(2-chloro-6-fluorophenyl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime?
Answer:
Key parameters include:
- Temperature control : Exothermic reactions (e.g., cyclopropane ring formation) require precise cooling to avoid side reactions like thermal decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic oxime formation, while non-polar solvents (e.g., toluene) improve cyclopropanation yields .
- Reaction time : Intermediate steps (e.g., oxime etherification) require monitoring via TLC to prevent over-reaction, which can lead to byproducts such as over-oxidized sulfoxides or epoxides .
- Catalyst use : Lewis acids (e.g., BF₃·OEt₂) may accelerate cyclopropanation but require strict anhydrous conditions to avoid hydrolysis .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Use a combination of spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Assign peaks for diagnostic groups (e.g., cyclopropyl protons at δ 1.2–2.5 ppm and oxime protons at δ 8.0–9.5 ppm). Compare with simulated spectra from computational tools like ACD/Labs .
- IR spectroscopy : Confirm oxime (C=N-O stretch at ~1630 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., cyclopropane ring conformation) using SHELX programs for structure refinement .
Advanced: How can crystallographic data resolve contradictions in reported stereochemical configurations?
Answer:
- Enantiomorph-polarity estimation : Apply Flack (η) or Hooft (x) parameters to distinguish between enantiomers in near-centrosymmetric structures. For example, inconsistent literature reports on cyclopropane ring puckering can be resolved via high-resolution data (d-spacing < 0.8 Å) and refinement using SHELXL .
- Twinning analysis : Use SHELXD to detect pseudo-merohedral twinning in crystals with overlapping diffraction patterns, which may obscure true stereochemistry .
- Validation tools : Cross-check refined structures against databases (e.g., Cambridge Structural Database) to identify outliers in bond lengths/angles .
Advanced: What experimental design strategies mitigate variability in biological activity studies?
Answer:
- Batch standardization : Characterize multiple synthetic batches via HPLC (≥98% purity) to control for impurities like unreacted 2,4-dichlorobenzyl chloride or residual solvents .
- Negative controls : Include structurally analogous inert compounds (e.g., methanone derivatives lacking the oxime group) to isolate the target’s pharmacological effects .
- Dose-response normalization : Account for solubility differences by using standardized solvents (e.g., DMSO with ≤0.1% water) and confirm concentrations via UV-Vis spectroscopy (λmax ~270 nm for aryl ketones) .
Advanced: How can researchers address discrepancies in reactivity data across studies?
Answer:
- Replicate reaction conditions : Ensure equivalence in parameters like solvent purity (e.g., HPLC-grade vs. technical grade) and catalyst lot variability .
- Statistical validation : Apply ANOVA to compare yields from independent trials, identifying outliers caused by undetected variables (e.g., trace metal contamination) .
- Mechanistic probes : Use deuterated analogs (e.g., D₂O quenching) to confirm proposed reaction pathways (e.g., radical vs. ionic cyclopropanation mechanisms) .
Advanced: What methodologies enhance the detection of degradation products during stability studies?
Answer:
- Forced degradation : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and analyze via LC-MS/MS. Major degradation pathways include:
- Impurity profiling : Compare against pharmacopeial standards (e.g., EP Impurity A/B/C) using gradient HPLC with PDA detection .
Advanced: How can computational methods supplement experimental data for this compound?
Answer:
- DFT calculations : Predict thermodynamic stability of stereoisomers (e.g., cis vs. trans cyclopropane conformers) using Gaussian at the B3LYP/6-31G* level .
- Molecular docking : Simulate interactions with biological targets (e.g., fungal CYP51 for agrochemical applications) using AutoDock Vina, validating with IC₅₀ data .
- QSAR modeling : Correlate substituent effects (e.g., fluorine vs. chlorine at the aryl position) with logP and bioavailability .
Advanced: What are the limitations of current structural models for this compound, and how can they be improved?
Answer:
- Dynamic disorder : High thermal motion in the 2,4-dichlorobenzyl group may reduce crystallographic resolution. Mitigate by collecting data at 100 K instead of room temperature .
- Resonance ambiguities : Overlapping signals in crowded NMR regions (e.g., aromatic protons) require advanced techniques like 2D COSY or NOESY for deconvolution .
- Validation gaps : Cross-validate spectroscopic data with independent methods (e.g., comparing X-ray bond lengths with DFT-optimized geometries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
